UT-155

Description

Structure

3D Structure

Properties

IUPAC Name |

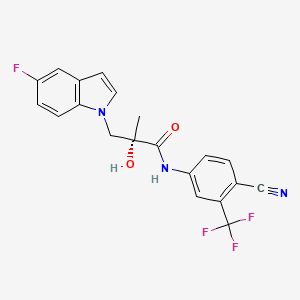

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSAYQVTXBMPRF-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of UT-155

For Researchers, Scientists, and Drug Development Professionals

Abstract

UT-155 is a novel small molecule that functions as a potent and selective androgen receptor (AR) antagonist and degrader. It demonstrates significant activity against both wild-type AR and its splice variants, which are implicated in the development of resistance to current antiandrogen therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information presented herein is intended to support further research and development of this promising therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC).

Core Mechanism of Action: Dual-Action Androgen Receptor Antagonism and Degradation

This compound exerts its anti-cancer effects through a dual mechanism that involves both the antagonism of androgen receptor (AR) signaling and the targeted degradation of the AR protein. This dual action makes it a promising candidate to overcome resistance mechanisms observed with current antiandrogen therapies.

This compound binds to the androgen receptor, functioning as a selective androgen receptor degrader (SARD).[1][2] Unlike traditional antiandrogens that primarily act as competitive antagonists, this compound not only blocks the receptor's activity but also promotes its degradation.[1][2] This degradation is mediated through the proteasome pathway.[3][4] Evidence suggests that treatment with this compound in combination with proteasome inhibitors like MG-132 or bortezomib rescues the AR from degradation, confirming the involvement of the proteasome.[3][4]

A key feature of this compound is its ability to degrade both full-length AR and its splice variants (AR-SVs), such as AR-V7.[5][6] AR-SVs are a significant driver of resistance to castration-resistant prostate cancer (CRPC) therapies as they are constitutively active and do not require ligand binding for their function. By targeting both forms of the receptor, this compound offers a potential therapeutic advantage in treating resistant prostate cancer.[5][6]

Furthermore, studies have shown that this compound does not alter AR mRNA levels, indicating that its effect is at the post-translational level, specifically by inducing protein degradation rather than affecting gene transcription of the receptor.[3][5]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway of the androgen receptor and the points of intervention by this compound.

Caption: this compound binds to and antagonizes the androgen receptor, leading to its degradation via the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | This compound Value | Enzalutamide Value | Reference |

| AR Binding Affinity | - | Kᵢ | 267 nM | - | [7] |

| R1881-induced PSA Expression | LNCaP | Inhibition | 5-10 fold more potent | - | [5] |

| R1881-induced FKBP5 Expression | LNCaP | Inhibition | 5-10 fold more potent | - | [5] |

| AR Protein Degradation | LNCaP | Half-life reduction | From 10h to ~2h | - | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| LNCaP | This compound | Not Specified | Significant | [5] |

| 22RV1 | This compound | Not Specified | Significant | [5] |

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: LNCaP, PC-3, 22Rv1, VCaP, and DU-145 human prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: LNCaP and 22Rv1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Authentication: The identity of the cell lines was authenticated by short tandem repeat (STR) profiling, and all cell lines tested negative for mycoplasma contamination.[1]

Western Blotting for AR Protein Levels

-

Cell Treatment: LNCaP cells were maintained in charcoal-stripped serum (CSS)-containing medium for two days. The cells were then treated for 24 hours with vehicle or this compound at concentrations ranging from 0.001 to 10,000 nmol/L in the presence of 0.1 nmol/L R1881.[3][5]

-

Protein Extraction: After treatment, cells were harvested, and total protein was extracted using appropriate lysis buffers.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against the androgen receptor (AR-N20). Actin was used as a loading control.[5]

-

Detection: The membrane was incubated with a corresponding secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR for Gene Expression Analysis

-

Cell Treatment: LNCaP cells were maintained in CSS-containing medium for two days and then treated for 24 hours with vehicle or this compound (0.001–10,000 nmol/L) in the presence of 0.1 nmol/L R1881.[3][5]

-

RNA Isolation: Total RNA was isolated from the treated cells using a suitable RNA extraction kit.

-

Real-Time PCR: The expression of AR and FKBP5 was quantified by real-time PCR. The expression levels were normalized to the housekeeping gene GAPDH.[3][5]

In Vivo Xenograft Study

The general workflow for an in vivo xenograft study to evaluate the efficacy of this compound is outlined below.

References

- 1. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of UT-155: A Technical Whitepaper on a Novel Selective Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer, even in castration-resistant disease states where resistance to conventional anti-androgen therapies is common. The emergence of AR splice variants (AR-SVs) that lack the ligand-binding domain (LBD) is a significant mechanism of resistance, rendering many current treatments ineffective. This technical guide delves into the discovery and preclinical characterization of UT-155, a novel small molecule selective androgen receptor degrader (SARD). This compound exhibits a unique dual mechanism of action, functioning as both an AR antagonist and a potent inducer of AR protein degradation. Notably, it demonstrates efficacy against both wild-type AR and clinically relevant AR-SVs, offering a promising therapeutic strategy to overcome resistance in advanced prostate cancer. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound.

Introduction

Androgen receptor (AR) signaling is a key driver of prostate cancer progression.[1] While androgen deprivation therapy (ADT) and second-generation anti-androgens like enzalutamide are initially effective, the disease often progresses to castration-resistant prostate cancer (CRPC).[2] A major contributor to this resistance is the expression of constitutively active AR splice variants (AR-SVs), such as AR-V7, which lack the ligand-binding domain (LBD) targeted by many current therapies.[3] This necessitates the development of novel therapeutic agents that can effectively inhibit AR signaling in the presence of these variants.

Selective androgen receptor degraders (SARDs) represent a promising therapeutic approach. Unlike traditional antagonists that merely block AR activity, SARDs induce the degradation of the AR protein, thereby preventing its signaling capabilities regardless of LBD presence.[4] this compound was identified through a rational drug design approach as a potent SARD with a unique pharmacological profile.[3] This document serves as a technical guide to the discovery and preclinical evaluation of this compound.

Mechanism of Action of this compound

This compound is a first-in-class small molecule that selectively binds to the androgen receptor, leading to its degradation.[3] Its mechanism is distinct from traditional AR antagonists. While it does compete for binding to the LBD of the full-length AR, its primary and most significant mode of action is the induction of proteasome-mediated degradation of the entire AR protein.[1][3]

A key and unexpected finding was that this compound also degrades AR splice variants, including the clinically significant AR-V7, which lacks the LBD.[3] This suggests that this compound has an additional binding site on the AR protein, independent of the LBD. Further studies have indicated that this compound binds to the N-terminal domain (NTD) of the AR, specifically the activation function-1 (AF-1) region.[2][4] This interaction is crucial for its ability to degrade both full-length AR and AR-SVs.[4] The degradation of the AR protein is mediated through the ubiquitin-proteasome pathway.[1]

Below is a diagram illustrating the proposed mechanism of action for this compound.

Caption: this compound binds to both the LBD and NTD of full-length AR and the NTD of AR-SVs, leading to their proteasomal degradation and inhibiting gene transcription.

Quantitative Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Binding Affinity and Antagonistic Activity

| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Cell Line |

| This compound | AR-LBD | Radioligand Binding | 267[5] | - | - |

| This compound | Wild-type AR | Transactivation | - | 10-100[1] | LNCaP |

| Enzalutamide | Wild-type AR | Transactivation | - | 5-10 fold less potent than this compound[1] | LNCaP |

| This compound | F876L-AR (Enzalutamide-resistant) | Transactivation | - | Effective inhibition[1] | LNCaP-EnzR |

Table 2: Androgen Receptor Degradation

| Compound | Cell Line | AR Form | Concentration | Degradation |

| This compound | LNCaP | Full-length AR | 100 nM | >50%[3] |

| This compound | LNCaP | Full-length AR | 1 µM | Complete[3] |

| This compound | 22RV1 | Full-length AR & AR-V7 | Dose-dependent | Yes[3] |

| Bicalutamide | LNCaP | Full-length AR | Not specified | No degradation[1] |

Table 3: In Vivo Antitumor Efficacy

| Model | Compound | Dose | Tumor Growth Inhibition | Reference |

| LNCaP Xenograft | This compound | Not specified | 65% | [6] |

| 22RV1 Xenograft | This compound | Not specified | 53% | [5] |

| 22RV1 Xenograft | Enzalutamide | Not specified | No effect | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used in the discovery and characterization of this compound.

Cell Lines and Culture

-

LNCaP, 22RV1, and HEK-293 cells were used in the studies.[3]

-

Cells were maintained in appropriate media (e.g., RPMI-1640 for LNCaP and 22RV1, DMEM for HEK-293) supplemented with fetal bovine serum (FBS) and antibiotics.

-

For experiments investigating androgen effects, cells were often cultured in media containing charcoal-stripped serum (CSS) to remove endogenous androgens.[3]

Western Blotting for AR Degradation

This assay is used to quantify the amount of AR protein in cells after treatment with a compound.

Caption: A generalized workflow for determining AR protein levels via Western blotting.

Protocol Steps:

-

Cell Treatment: Plate prostate cancer cells and treat with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[3]

-

Protein Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the N-terminus of the androgen receptor (to detect both full-length and splice variants).[1]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the intensity of the AR bands and normalize to a loading control (e.g., GAPDH or actin) to determine the relative amount of AR protein.[1]

Luciferase Reporter Assay for AR Transcriptional Activity

This assay measures the ability of the androgen receptor to activate gene transcription.

Protocol Steps:

-

Cell Transfection: Co-transfect HEK-293 cells with expression vectors for the human AR, a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., GRE-LUC), and a control vector for normalization (e.g., CMV-Renilla luciferase).[3]

-

Compound Treatment: Treat the transfected cells with a synthetic androgen (e.g., R1881) to activate the AR, in the presence or absence of various concentrations of this compound or other antagonists.[3]

-

Cell Lysis and Luciferase Measurement: After a 24-48 hour incubation, lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.[3]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the IC50 values from the dose-response curves.

Cell Viability Assay

This assay determines the effect of a compound on cell proliferation and survival.

Protocol Steps:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or control compounds.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add a reagent such as MTS or MTT to the wells. Viable cells will metabolize this reagent, producing a color change that can be measured using a plate reader.[7]

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 values.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

Protocol Steps:

-

Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., LNCaP or 22RV1) into immunocompromised mice.[8]

-

Tumor Growth and Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally or via another appropriate route.[5][6]

-

Tumor Measurement: Measure tumor volume regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for AR levels, immunohistochemistry).

Signaling Pathways

The androgen receptor signaling pathway is a complex cascade of events that ultimately leads to the transcription of genes involved in cell growth and survival. This compound intervenes in this pathway at a critical point by inducing the degradation of the AR protein.

Caption: this compound intercepts the AR signaling cascade by targeting the AR protein for degradation, thereby preventing its translocation to the nucleus and subsequent gene activation.

Conclusion

This compound represents a significant advancement in the development of therapies for castration-resistant prostate cancer. Its novel dual mechanism of action, combining AR antagonism with potent degradation of both full-length AR and clinically relevant splice variants, addresses a key mechanism of resistance to current treatments. The preclinical data presented in this whitepaper demonstrate the potential of this compound as a promising therapeutic candidate for patients with advanced prostate cancer. Further clinical investigation is warranted to fully elucidate its safety and efficacy in this patient population.

References

- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ec.bioscientifica.com [ec.bioscientifica.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. 2.3 |. Cell viability assay [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Properties of UT-155

For Researchers, Scientists, and Drug Development Professionals

Abstract

UT-155 is a novel, potent, and selective small molecule that functions as a selective androgen receptor (AR) degrader (SARD). By targeting both the ligand-binding domain (LBD) and the N-terminal domain (NTD) of the AR, this compound offers a dual mechanism of action: competitive antagonism of androgen binding and induction of proteasome-mediated degradation of both full-length AR and its splice variants. This dual action makes this compound a promising therapeutic candidate for the treatment of castration-resistant prostate cancer (CRPC), particularly in cases that have developed resistance to conventional anti-androgen therapies. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, supported by experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide, is a complex organic molecule designed for high-affinity binding to the androgen receptor.[1] Its structure incorporates key pharmacophores that contribute to its potent and selective activity.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanamide | [1] |

| Molecular Formula | C₂₀H₁₅F₄N₃O₂ | [1] |

| Molecular Weight | 405.35 g/mol | [1] |

| CAS Number | 2031161-35-8 | [1] |

| Appearance | White to off-white solid | N/A |

| SMILES | O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)--INVALID-LINK--(O)CN2C=CC3=C2C=CC(F)=C3 | [1] |

| Solubility | DMSO: ≥ 130 mg/mL (320.71 mM) | [2] |

| Water: Insoluble | N/A | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | N/A |

Pharmacological Properties

This compound exhibits a distinct pharmacological profile characterized by its potent binding to the androgen receptor and its ability to induce its degradation.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 267 nM | Androgen Receptor Ligand-Binding Domain (AR-LBD) | [2][3] |

| IC₅₀ | 0.085 µM | HEK293 cells (AR transactivation) | N/A |

| In Vitro Activity | 5-10 fold more potent than enzalutamide in inhibiting R1881-induced PSA and FKBP5 gene expression | LNCaP cells | [2] |

| In Vivo Activity | 65% tumor growth inhibition | LNCaP xenograft model | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects through a dual mechanism targeting the androgen receptor signaling pathway. Firstly, it acts as a competitive antagonist, blocking the binding of androgens to the AR. Secondly, and more significantly, it induces the degradation of the AR protein, including clinically relevant splice variants such as AR-V7, which are often associated with resistance to therapy. This degradation is mediated through the ubiquitin-proteasome pathway.

Experimental Protocols

The following sections outline the general methodologies used to characterize the pharmacological properties of this compound.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a suitably protected 3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid derivative with 4-amino-2-(trifluoromethyl)benzonitrile. The synthesis would likely involve standard peptide coupling reagents and appropriate protection and deprotection steps to ensure the desired stereochemistry of the final product.

Androgen Receptor Binding Assay

A competitive radioligand binding assay is typically employed to determine the binding affinity (Ki) of this compound for the AR-LBD.

Principle: This assay measures the ability of this compound to compete with a radiolabeled androgen, such as [³H]-R1881, for binding to the AR-LBD.

General Protocol:

-

Preparation of AR-LBD: A purified, recombinant AR-LBD protein is used.

-

Incubation: A constant concentration of AR-LBD and [³H]-R1881 are incubated with varying concentrations of this compound in a suitable buffer.

-

Separation: The bound and free radioligand are separated using methods like filtration or scintillation proximity assay (SPA).

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Cell-Based Androgen Receptor Activity Assay

A luciferase reporter gene assay is a common method to assess the functional activity of this compound as an AR antagonist.

Principle: This assay utilizes a cell line (e.g., HEK293) co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). AR activation by an agonist leads to luciferase expression, which can be quantified.

General Protocol:

-

Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with the AR and reporter plasmids.

-

Treatment: Cells are treated with a known AR agonist (e.g., R1881) in the presence of increasing concentrations of this compound.

-

Lysis and Luciferase Assay: After a suitable incubation period, cells are lysed, and the luciferase activity is measured using a luminometer upon the addition of a luciferase substrate.

-

Data Analysis: The inhibitory effect of this compound on AR-mediated transactivation is determined, and the IC₅₀ value is calculated.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models using human prostate cancer cell lines are utilized.

Principle: Immunocompromised mice are implanted with human prostate cancer cells (e.g., LNCaP or 22RV1) that form tumors. The effect of this compound treatment on tumor growth is then monitored.

General Protocol:

-

Cell Culture and Implantation: Prostate cancer cells are cultured and then subcutaneously or orthotopically injected into immunocompromised mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered (e.g., orally or by injection) according to a predetermined dosing schedule.

-

Monitoring: Tumor volume and the general health of the mice are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or Western blotting to assess AR levels and other biomarkers.

-

Data Analysis: Tumor growth inhibition is calculated to determine the in vivo efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of therapeutics for castration-resistant prostate cancer. Its unique dual mechanism of action, combining AR antagonism with proteasome-mediated degradation of both full-length and splice-variant AR, provides a promising strategy to overcome the resistance mechanisms that limit the efficacy of current anti-androgen therapies. The data presented in this guide highlight the potent and selective pharmacological profile of this compound, supporting its continued investigation and development as a novel treatment for advanced prostate cancer. Further research into its clinical efficacy and safety profile is warranted.

References

- 1. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Mechanism of UT-155 with the Androgen Receptor

For: Researchers, Scientists, and Drug Development Professionals

Introduction

UT-155 is a novel small molecule identified as a potent and selective antagonist of the androgen receptor (AR).[1][2][3][4] Initially developed to target the ligand-binding domain (LBD) of the AR, further studies have revealed a more complex mechanism of action involving binding to the N-terminal domain (NTD) as well. This dual-functionality distinguishes this compound from many conventional AR antagonists and presents a promising avenue for the treatment of prostate cancer, including castration-resistant forms. This guide provides a comprehensive overview of the binding characteristics of this compound to the androgen receptor, detailing its binding affinity, the experimental methodologies used for its characterization, and its impact on AR signaling.

Quantitative Binding Affinity Data

The binding affinity of this compound for the androgen receptor ligand-binding domain has been quantitatively determined, providing a clear measure of its potency. The key binding constant is the inhibition constant (Ki), which indicates the concentration of the inhibitor required to produce half-maximum inhibition.

| Compound | Target Domain | Binding Affinity (Ki) | Reference |

| This compound | Androgen Receptor Ligand-Binding Domain (AR-LBD) | 267 nM | [1][2][3][4] |

Mechanism of Action and Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[5] These genes are critical for the development and maintenance of the male phenotype and are often implicated in the progression of prostate cancer.[5]

This compound functions as an antagonist, inhibiting the normal signaling cascade of the androgen receptor. While it was found to bind to the AR-LBD, it has also been shown to interact with the activation function domain 1 (AF-1) located in the N-terminal domain of the receptor.[6] This dual-binding capability is significant as it can lead to a more comprehensive blockade of AR activity. Furthermore, some evidence suggests that this compound can act as a selective androgen receptor degrader (SARD), promoting the degradation of both wild-type and splice-variant forms of the AR.[7][8][9]

Below is a diagram illustrating the canonical androgen receptor signaling pathway and the points of inhibition by an antagonist like this compound.

Experimental Protocols

The determination of the binding affinity of this compound to the AR-LBD is typically achieved through competitive binding assays. While the specific protocol used for this compound is not publicly detailed, a general methodology based on standard practices for such assays is outlined below.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the androgen receptor.

Materials:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD)

-

Radiolabeled ligand: [³H]-R1881 (a synthetic androgen)

-

Unlabeled test compound: this compound

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound to be tested.

-

Dilute the AR-LBD protein to the desired concentration in the assay buffer.

-

Prepare a solution of [³H]-R1881 at a concentration close to its Kd for the AR-LBD.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the AR-LBD protein, and the [³H]-R1881.

-

Add varying concentrations of this compound to the experimental wells.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled androgen).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Transfer the incubation mixture to a filter plate to separate the protein-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Add scintillation fluid to each well of the filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Below is a diagram illustrating the workflow for a competitive binding assay.

Conclusion

This compound demonstrates significant antagonistic properties against the androgen receptor with a Ki of 267 nM for the ligand-binding domain.[1][2][3][4] Its unique ability to also bind to the AF-1 region of the N-terminal domain and potentially act as a SARD marks it as a compound of high interest for further investigation in the context of androgen-driven malignancies.[6][7][8][9] The methodologies described provide a framework for the continued characterization of this compound and other novel AR modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. This compound | Androgen Receptor | TargetMol [targetmol.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | androgen receptor (AR) degrader (SARD) | CAS 2031161-35-8 | Androgen Receptor拮抗剂 | 美国InvivoChem [invivochem.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Activity of UT-155 Enantiomers on the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a key driver in the progression of prostate cancer, remains a critical therapeutic target. UT-155 has emerged as a potent selective androgen receptor degrader (SARD) with a unique dual mechanism of action, involving both antagonism of the AR ligand-binding domain (LBD) and degradation of the AR protein. This technical guide provides an in-depth analysis of the differential activities of the (S) and (R) enantiomers of this compound, offering valuable insights for researchers in oncology and drug development. The stereochemistry of this compound plays a pivotal role in its interaction with the AR, leading to distinct pharmacological profiles for each enantiomer.

Core Findings: Differential Activity of (S)-UT-155 and (R)-UT-155

The biological activity of this compound is highly dependent on its stereochemistry. The (S)-enantiomer, often referred to as this compound, is the more potent of the two. It exhibits a dual-binding mechanism, interacting with both the C-terminal ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the androgen receptor. In contrast, the (R)-enantiomer displays a more selective interaction, binding exclusively to the AF-1 domain and not the LBD.[1][2] This differential binding translates to varied, yet significant, biological activities for both enantiomers.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the in vitro activities of (S)-UT-155 and (R)-UT-155.

| Compound | Target | Assay | Value | Reference |

| (S)-UT-155 | AR-LBD | Competitive Radioligand Binding (Ki) | 267 nM | [3][4][5] |

| (S)-UT-155 | AR Transactivation (HEK293 cells) | Luciferase Reporter Assay (IC50) | 85 nM | [6] |

| (R)-UT-155 | AR-LBD | Competitive Radioligand Binding (Ki) | No significant binding | [1][2] |

| (R)-UT-155 | AR Transactivation | Luciferase Reporter Assay (IC50) | Comparable to (S)-isomer | [7] |

| (R)-UT-155 | AR Degradation | Western Blot | Comparable to (S)-isomer | [7] |

Note: "Comparable" indicates that while a specific value was not provided in the cited source, the activity was described as being similar to that of the (S)-enantiomer under the experimental conditions used.

Signaling Pathways and Mechanism of Action

The differential binding of the this compound enantiomers to the androgen receptor dictates their mechanism of action.

References

- 1. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound | Androgen Receptor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]

UT-155: A Novel Selective Androgen Receptor Degrader for Castration-Resistant Prostate Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. Despite the development of second-generation AR antagonists, resistance mechanisms, such as AR overexpression, mutations in the ligand-binding domain (LBD), and the emergence of constitutively active AR splice variants (AR-SVs) that lack the LBD, inevitably lead to treatment failure. UT-155 is a novel, first-in-class small molecule engineered to address these resistance mechanisms through a dual mechanism of action: competitive antagonism and degradation of the AR protein. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of this compound in the context of CRPC.

Mechanism of Action

This compound is classified as a selective androgen receptor degrader (SARD). Its unique chemical structure facilitates binding to both the C-terminal ligand-binding domain (LBD) and the N-terminal domain (NTD) of the AR.[1][2][3] This dual interaction is crucial for its potent activity. While binding to the LBD competitively inhibits the binding of androgens, the interaction with the NTD is thought to induce a conformational change in the AR protein, marking it for degradation via the ubiquitin-proteasome pathway. This degradation mechanism is effective against both full-length AR and AR-SVs, such as AR-V7, which are a common cause of resistance to LBD-targeting therapies.[1][2]

Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the mechanism by which this compound disrupts it.

Caption: Androgen Receptor Signaling Pathway and this compound Mechanism of Action.

Quantitative Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound Compared to Enzalutamide

| Assay | Cell Line | This compound IC₅₀ | Enzalutamide IC₅₀ | Reference |

| AR Transactivation Inhibition | HEK293 (transfected with wild-type AR) | ~50 nM | ~300 nM | [2] |

| PSA Gene Expression Inhibition | LNCaP | ~50 nM | ~500 nM | [2] |

| FKBP5 Gene Expression Inhibition | LNCaP | ~50 nM | ~500 nM | [2] |

| Cell Proliferation Inhibition | LNCaP | Not specified | Not specified | [2] |

| Cell Proliferation Inhibition | 22RV1 (expresses AR-V7) | ~1 µM | >10 µM | [2] |

Table 2: Androgen Receptor Binding Affinity

| Compound | Binding Target | Kᵢ | Reference |

| This compound | AR-LBD | 267 nM | [2] |

Table 3: In Vivo Efficacy of this compound in a 22RV1 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition | Final Tumor Weight (mg) | Serum PSA (ng/mL) | Reference |

| Vehicle | - | 0% | ~1200 | ~150 | [2] |

| Enzalutamide | 10 mg/kg/day | No significant effect | ~1150 | ~140 | [2] |

| This compound | 10 mg/kg/day | 53% | ~550 | ~70 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. AR Ligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the AR ligand-binding domain.

-

Methodology:

-

Purified human AR-LBD protein (GST-tagged) was used.

-

A competitive binding assay was performed using 1 nmol/L of the radiolabeled androgen ³H mibolerone.

-

Increasing concentrations of this compound were added to compete with ³H mibolerone for binding to the AR-LBD.

-

The amount of bound radioligand was measured using a scintillation counter.

-

The Kᵢ value was calculated using the Cheng-Prusoff equation.[2]

-

2. Western Blot for AR Degradation

-

Objective: To assess the effect of this compound on AR protein levels.

-

Methodology:

-

LNCaP or 22RV1 cells were plated and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound, enzalutamide, or vehicle control in the presence of 0.1 nmol/L R1881 for 24 hours.

-

Cells were lysed, and total protein was quantified using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for the N-terminus of AR (e.g., AR-N20). An antibody for a housekeeping protein (e.g., actin) was used as a loading control.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

-

3. Luciferase Reporter Assay for AR Transactivation

-

Objective: To measure the inhibitory effect of this compound on AR transcriptional activity.

-

Methodology:

-

HEK293 cells were co-transfected with a human AR expression vector, a luciferase reporter plasmid under the control of an androgen-responsive element (GRE-LUC), and a Renilla luciferase plasmid for normalization.

-

24 hours post-transfection, cells were treated with various concentrations of this compound or enzalutamide in the presence of 0.1 nmol/L R1881.

-

After 48 hours of treatment, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity was normalized to Renilla luciferase activity.[1]

-

4. In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a CRPC mouse model.

-

Methodology:

-

Male SCID mice were subcutaneously inoculated with 22RV1 cells.

-

When tumors reached a palpable size, mice were randomized into treatment groups (e.g., vehicle, enzalutamide, this compound).

-

Treatments were administered daily via oral gavage.

-

Tumor volume was measured regularly with calipers.

-

At the end of the study, mice were euthanized, and final tumor weights were recorded. Blood was collected for serum PSA analysis.[2]

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo xenograft study.

Caption: Workflow for the 22RV1 Xenograft Efficacy Study.

Conclusion

This compound represents a promising therapeutic strategy for castration-resistant prostate cancer. Its ability to induce the degradation of both full-length and splice-variant forms of the androgen receptor provides a clear advantage over existing therapies that solely target the ligand-binding domain. The preclinical data demonstrate superior potency of this compound compared to enzalutamide in inhibiting AR signaling and the growth of AR-V7-expressing tumors. Further clinical investigation of this compound and other SARDs is warranted to determine their full therapeutic potential in patients with advanced prostate cancer.

References

Preclinical Profile of UT-155: A Novel Selective Androgen Receptor Degrader

A Technical Overview for Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for UT-155, a novel selective androgen receptor degrader (SARD) developed for the potential treatment of castration-resistant prostate cancer (CRPC). This compound represents a promising therapeutic strategy by not only antagonizing the androgen receptor (AR) but also inducing its degradation, including clinically relevant splice variants.

Core Mechanism of Action

This compound is a small molecule designed to bind to the androgen receptor and induce its degradation through the ubiquitin-proteasome pathway.[1][2][3] This dual mechanism of antagonism and degradation offers a potential advantage over traditional anti-androgen therapies, which can be rendered ineffective by AR mutations or the emergence of AR splice variants that lack the ligand-binding domain (LBD).[4][5][6]

Key features of this compound's mechanism include:

-

Dual Binding Specificity : this compound binds to both the C-terminal ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the androgen receptor.[4][5][6] The targeting of the AF-1 domain is a novel approach for inducing degradation.[4][5]

-

Degradation of Wild-Type and Splice Variant AR : Preclinical studies have demonstrated that this compound effectively promotes the degradation of both full-length AR and the constitutively active AR splice variant 7 (AR-V7).[4] This is a critical feature, as AR-V7 is a known driver of resistance to current anti-androgen therapies.

-

Proteasome-Dependent Degradation : The degradation of the androgen receptor induced by this compound is dependent on the proteasome pathway.[1][2][4] Inhibition of the proteasome can reverse the this compound-mediated reduction in AR levels.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

| Binding Affinity and Antagonistic Activity | |

| Parameter | Value |

| AR-LBD Binding Ki | 267 nM[6] |

| Inhibition of AR Transactivation (vs. R1881) | Potent inhibition[6] |

| Inhibition of PSA and FKBP5 Gene Expression (LNCaP cells) | 5-10 fold more potent than enzalutamide[4] |

| Androgen Receptor Degradation | |

| Cell Line | Effect |

| LNCaP (prostate cancer) | Reduction in AR protein levels[4][6] |

| 22RV1 (prostate cancer, expresses AR and AR-V7) | Degradation of both full-length AR and AR-V7[4] |

| Time Course of Degradation (LNCaP cells, 10 µM this compound) | |

| 10 hours | Over 50% reduction in AR levels[4] |

| Selectivity | |

| Target | Effect |

| Progesterone Receptor (PR) and Estrogen Receptor (ER) (T47D cells) | No reduction in expression[4] |

| Kinase Panel | No significant inhibition of kinase activity[4] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Lines and Culture

-

LNCaP, 22RV1, and T47D cells were used in the described experiments.[4]

-

For experiments in an androgen-independent state, cells were maintained in charcoal-stripped serum (CSS)-containing medium.[4]

Western Blotting for Protein Expression

-

Cell Treatment : Cells were treated with specified concentrations of this compound or vehicle control for the indicated times.[4][7]

-

Protein Extraction : Following treatment, cells were harvested and protein was extracted.[4][7]

-

Electrophoresis and Transfer : Protein lysates were subjected to SDS-PAGE and transferred to a membrane.

-

Antibody Incubation : Membranes were incubated with primary antibodies against the androgen receptor (AR-N20), progesterone receptor (PR), estrogen receptor (ER), and actin (as a loading control).[4][7]

-

Detection : Following incubation with appropriate secondary antibodies, protein bands were visualized using a suitable detection method.

Gene Expression Analysis (Real-Time PCR)

-

Cell Treatment : LNCaP cells were maintained in CSS-containing medium and then treated with vehicle or this compound in the presence of 0.1 nM R1881 for 24 hours.[7]

-

RNA Isolation : Total RNA was isolated from the treated cells.[7]

-

Reverse Transcription : RNA was reverse transcribed to cDNA.

-

Real-Time PCR : Quantitative PCR was performed to measure the expression levels of PSA, FKBP5, and AR, with GAPDH used as a normalization control.[4][7]

AR Transactivation Assay (Luciferase Reporter Assay)

-

Cell Transfection : HEK-293 cells were co-transfected with plasmids for human AR, a glucocorticoid response element (GRE)-driven luciferase reporter (GRE-LUC), and a CMV-driven Renilla luciferase for normalization.[4][6]

-

Cell Treatment : 24 hours after transfection, cells were treated with varying doses of this compound in the presence of 0.1 nM R1881.[4]

-

Luciferase Assay : 48 hours after transfection, a dual-luciferase assay was performed to measure the activity of both firefly (GRE-LUC) and Renilla luciferases.[4] The ratio of firefly to Renilla luciferase activity was calculated to determine AR transactivation.

Cycloheximide Chase Assay for Protein Degradation

-

Cell Plating : LNCaP cells were plated in growth medium.[4]

-

Cell Treatment : Cells were treated with 10 µM this compound, 50 µM cycloheximide (a protein synthesis inhibitor), or a combination of both for various time points.[4][7]

-

Protein Analysis : Cells were harvested at the indicated times, and protein levels of AR and actin were analyzed by Western blot.[4][7]

Visualized Pathways and Workflows

Caption: Mechanism of this compound action on androgen receptor degradation.

Caption: Experimental workflow for AR degradation analysis.

Caption: SARD mechanism compared to traditional AR antagonists.

References

- 1. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]

- 3. Destroying the androgen receptor (AR)-potential strategy to treat advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of UT-155 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UT-155 is a novel small molecule that has demonstrated significant therapeutic potential in the context of oncology, particularly in the treatment of castration-resistant prostate cancer (CRPC). It functions as a selective androgen receptor degrader (SARD), a class of molecules designed to overcome the resistance mechanisms that often develop in response to traditional androgen receptor (AR)-targeted therapies. Unlike conventional anti-androgens that act as competitive inhibitors of the AR ligand-binding domain (LBD), this compound induces the degradation of the full-length androgen receptor as well as its splice variants, most notably the constitutively active AR-V7. This dual action offers a promising strategy to combat the progression of advanced prostate cancer. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies associated with the evaluation of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a distinct mechanism of action that involves direct binding to the androgen receptor, leading to its subsequent degradation via the ubiquitin-proteasome pathway.

Key aspects of this compound's mechanism of action include:

-

Dual Binding Specificity: this compound is unique in its ability to bind to both the C-terminal ligand-binding domain (LBD) and the N-terminal activation function-1 (AF-1) domain of the androgen receptor. This dual interaction is crucial for its potent degradation activity.

-

Induction of Proteasomal Degradation: Upon binding, this compound induces a conformational change in the AR protein, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a significant reduction in the total cellular levels of the AR protein.

-

Degradation of AR Splice Variants: A critical advantage of this compound is its ability to induce the degradation of AR splice variants, such as AR-V7, which lack the LBD and are a common cause of resistance to second-generation anti-androgen therapies. By targeting the AF-1 domain, which is present in these variants, this compound can effectively eliminate these drivers of resistance.

Signaling Pathway

The androgen receptor signaling pathway plays a pivotal role in the growth and survival of prostate cancer cells. In a normal state, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, dimerization, and the activation of target genes that promote cell proliferation. In castration-resistant prostate cancer, this pathway can be reactivated through various mechanisms, including AR overexpression, mutations, and the expression of AR splice variants. This compound intervenes in this pathway by targeting the AR protein itself for degradation, thereby preventing downstream signaling and inhibiting cancer cell growth.

Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of prostate cancer. The following tables summarize the key quantitative data from these studies.

| Parameter | Molecule | Cell Line | Value | Reference |

| LBD Binding Affinity (Ki) | This compound | - | 26 nM | [1] |

| AR Transactivation Inhibition (IC50) | This compound | HEK-293 | 49 nM | [2] |

| UT-69 | HEK-293 | 71 nM | [2] | |

| Enzalutamide | HEK-293 | 240 nM | [2] | |

| Inhibition of PSA mRNA Expression | This compound | LNCaP | More potent than Enzalutamide | [2] |

| Inhibition of FKBP5 mRNA Expression | This compound | LNCaP | More potent than Enzalutamide | [2] |

| AR Degradation | This compound | LNCaP | >50% reduction by 10 hours | [2] |

| AR & AR-V7 Degradation | This compound | 22RV1 | Dose-dependent degradation | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the characterization of this compound.

Experimental Workflow

Androgen Receptor Competitive Binding Assay

This assay is performed to determine the binding affinity of this compound to the androgen receptor ligand-binding domain.

-

Materials:

-

Purified recombinant human AR-LBD protein

-

Radiolabeled androgen (e.g., [³H]-mibolerone)

-

This compound and control compounds

-

Assay buffer (e.g., TEG buffer with protease inhibitors)

-

Scintillation counter and vials

-

-

Procedure:

-

A constant concentration of purified AR-LBD and radiolabeled androgen are incubated in the assay buffer.

-

Increasing concentrations of this compound or a known competitor (e.g., unlabeled DHT) are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The bound and free radioligand are separated (e.g., using hydroxylapatite or filter-binding).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The Ki (inhibition constant) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

AR Transactivation (Luciferase) Assay

This cell-based assay measures the ability of this compound to inhibit androgen-induced transcriptional activity of the AR.

-

Materials:

-

A suitable cell line (e.g., HEK-293) that does not endogenously express AR.

-

Expression vectors for full-length human AR.

-

A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a luciferase gene (e.g., pGL3-ARE-luc).

-

A control plasmid for normalization (e.g., a Renilla luciferase vector).

-

Transfection reagent.

-

Androgen (e.g., R1881).

-

This compound and control compounds.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Cells are co-transfected with the AR expression vector, the ARE-luciferase reporter plasmid, and the normalization plasmid.

-

After transfection, cells are treated with a constant concentration of androgen (e.g., 0.1 nM R1881) in the presence of increasing concentrations of this compound or a control antagonist (e.g., enzalutamide).

-

Cells are incubated for a specified period (e.g., 24-48 hours).

-

Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

The IC50 value is determined by plotting the normalized luciferase activity against the concentration of the compound.

-

Western Blot Analysis for AR and AR-V7 Degradation

This technique is used to visualize and quantify the reduction in AR and AR-V7 protein levels following treatment with this compound.

-

Materials:

-

Prostate cancer cell lines expressing AR and AR-V7 (e.g., LNCaP, 22RV1).

-

This compound and control compounds.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for the N-terminus of AR (to detect both full-length AR and AR-V7) and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Cells are treated with various concentrations of this compound for different time points.

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against AR, followed by incubation with the HRP-conjugated secondary antibody.

-

The chemiluminescent signal is detected using an imaging system.

-

The membrane is stripped and re-probed with an antibody against the loading control to ensure equal protein loading.

-

The band intensities are quantified using densitometry software.

-

Conclusion

This compound represents a promising next-generation therapeutic for castration-resistant prostate cancer. Its unique mechanism of action, involving the degradation of both full-length androgen receptor and the clinically relevant AR-V7 splice variant, directly addresses a key mechanism of resistance to current anti-androgen therapies. The preclinical data strongly support its potential as a potent and effective anti-cancer agent. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in the management of advanced prostate cancer.

References

- 1. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

UT-155 In Vitro Assay Protocol for Prostate Cancer Cells

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: UT-155 is a potent, selective androgen receptor (AR) degrader (SARD) that has shown significant promise in preclinical studies for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). Unlike traditional AR antagonists that merely block the receptor's function, this compound actively promotes the degradation of both full-length AR and its splice variants (AR-SVs), which are key drivers of resistance to current therapies.[1] this compound binds to the N-terminal domain (NTD) of the AR, a region not targeted by current drugs, and induces its degradation through the proteasomal pathway.[1] This application note provides detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in prostate cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Androgen Receptor (AR) Degradation

| Cell Line | AR Status | This compound Concentration | Treatment Duration | AR Degradation | Reference |

| LNCaP | AR-positive | 10 µM | 24 hours | Significant degradation of full-length AR | [1] |

| 22Rv1 | AR-positive, expresses AR-SVs | 10 - 10,000 nM | 24 hours | Dose-dependent degradation of full-length AR and AR-SVs | [2] |

| LNCaP-95 | Expresses AR and AR-SVs | 10 µM | 24 hours | Degradation of full-length AR and AR-SVs | [2] |

| D567es | Expresses AR-V567es | 10 µM | 24 hours | Degradation of AR-V567es | [2] |

Table 2: Effect of this compound on AR Target Gene Expression

| Cell Line | Gene | This compound Concentration | Treatment Duration | Effect on Expression | Reference |

| LNCaP | FKBP5 | Dose-response | 24 hours | Inhibition of R1881-induced expression | [3] |

| 22Rv1 | FKBP5 | 10 - 10,000 nM | 48 hours | Inhibition of expression | [2] |

| LNCaP | PSA | Dose-response | Not Specified | Inhibition of R1881-induced expression | [1] |

Table 3: Effect of this compound on Prostate Cancer Cell Viability

| Cell Line | Assay | This compound Concentration | Treatment Duration | Effect on Cell Viability | Reference |

| LNCaP | SRB assay | Dose-response | 6 days | Inhibition of R1881-induced cell growth | [3] |

Experimental Protocols

Cell Culture of LNCaP Prostate Cancer Cells

This protocol describes the standard culture conditions for LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line.

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium (e.g., Gibco™ 11875093)

-

Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco™ 10437028)

-

Penicillin-Streptomycin (10,000 U/mL) (e.g., Gibco™ 15140122)

-

0.25% Trypsin-EDTA (e.g., Gibco™ 25200056)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco™ 10010023)

-

Charcoal-stripped FBS (for androgen deprivation studies) (e.g., Gibco™ 12676029)

-

Methyltrienolone (R1881) (e.g., PerkinElmer NLP005005MG)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 5-10 minutes until cells detach. Neutralize the trypsin with complete growth medium and split the cells at a ratio of 1:3 to 1:6.

-

Androgen Deprivation: For experiments involving androgen stimulation, culture cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment.

Western Blot for Androgen Receptor Degradation

This protocol details the procedure to assess the degradation of the androgen receptor (AR) in prostate cancer cells following treatment with this compound.

Materials:

-

LNCaP or 22Rv1 cells

-

This compound

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary Antibody: Rabbit anti-Androgen Receptor (e.g., Cell Signaling Technology #3202, 1:1000 dilution)[4]

-

Loading Control Primary Antibody: Mouse anti-β-Actin (e.g., Sigma-Aldrich A5441, 1:5000 dilution)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

MG-132 (proteasome inhibitor, optional)

Procedure:

-

Cell Treatment: Seed prostate cancer cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours). A vehicle-treated group (e.g., DMSO) should be included as a control. For experiments investigating the mechanism of degradation, pre-treat cells with a proteasome inhibitor like MG-132 (10 µM) for 1-2 hours before adding this compound.[1]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the Androgen Receptor overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Viability Assay (MTS Assay)

This protocol describes how to measure the effect of this compound on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cells (e.g., LNCaP)

-

This compound

-

96-well plates

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere overnight.

-

Cell Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.001 to 10 µM). Include a vehicle-treated control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the this compound concentration.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol is for quantifying the mRNA expression of AR target genes, such as FKBP5, in response to this compound treatment.

Materials:

-

Prostate cancer cells (e.g., LNCaP)

-

This compound

-

R1881 (synthetic androgen)

-

RNA extraction kit (e.g., Qiagen RNeasy Kit)

-

cDNA synthesis kit (e.g., Bio-Rad iScript™ cDNA Synthesis Kit)

-

SYBR Green qPCR Master Mix

-

qPCR instrument

-

qPCR primers (see Table 4)

Table 4: Validated qPCR Primer Sequences

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| AR | CCAGGAGCAGAGAGCGTGA | AGCCCCACTGAGTCATCCAA | (PrimerBank ID: 31011141a1) |

| FKBP5 | GCAGGAAGGCATCAGTCG | GCTCTTTGAAGGGCTTTGTC | (PrimerBank ID: 6632313a1) |

| GAPDH | AGCCACATCGCTCAGACAC | GCCCAATACGACCAAATCC | (PrimerBank ID: 37840493c1) |

Procedure:

-

Cell Treatment: Seed and treat cells as described in the Western Blot protocol. For studying the inhibition of androgen-induced gene expression, co-treat with R1881 (e.g., 0.1 nM) and this compound.

-

RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target gene (e.g., FKBP5) and a housekeeping gene (e.g., GAPDH).

-

Run the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Mandatory Visualization

Caption: this compound signaling pathway in prostate cancer cells.

Caption: Western Blot experimental workflow.

References

- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]

Application Note and Protocol: Preparation of UT-155 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for UT-155, a selective and potent androgen receptor (AR) antagonist and degrader.[1][2][3][4] The protocol outlines the necessary calculations, materials, and procedures to accurately prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO) for use in various in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results involving this compound.

Quantitative Data Summary

The key properties and recommended conditions for this compound are summarized in the tables below for quick reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₅F₄N₃O₂ | [1][2] |

| Molecular Weight | 405.35 g/mol | [1][2][3][4][5] |

| CAS Number | 2031161-35-8 | [1][2][3][4] |

| Appearance | White to off-white solid | [1][4] |

| Purity | >98% | [2] |

Table 2: Solubility and Storage of this compound

| Parameter | Recommendation | Source(s) |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Solubility in DMSO | 130 mg/mL (approx. 320.71 mM) | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1][6] |

| Storage (Stock Solution) | -80°C for up to 1-2 years | [1][4] |

| Freeze-Thaw Cycles | Avoid repeated cycles | [6][7] |

Signaling Pathway of this compound

This compound is a potent antagonist of the androgen receptor (AR) and also functions as a selective AR degrader (SARD).[2][8] It binds to the AR, preventing its translocation to the nucleus, subsequent binding to Androgen Response Elements (AREs) on DNA, and transcription of target genes like Prostate-Specific Antigen (PSA) and FKBP5.[1][4] This dual mechanism of antagonism and degradation makes it effective against both wild-type and mutant AR variants implicated in castration-resistant prostate cancer.[1][8]

Caption: Mechanism of this compound as an Androgen Receptor antagonist and degrader.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade[7][9]

-

Calibrated analytical balance

-

Sterile, amber or opaque microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (optional, for enhancing dissolution)[1]

-

Calibrated micropipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Handle this compound powder in a chemical fume hood or a ventilated enclosure to prevent inhalation.

-

Wear appropriate PPE at all times.

-

DMSO is an aprotic solvent and can facilitate the absorption of chemicals through the skin. Handle with care.[9]

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

Protocol for Preparing a 100 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 100 mM stock solution. The procedure can be scaled as needed.

Step 1: Calculation Use the following formula to determine the mass of this compound required: Mass (mg) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000

-

Desired Concentration: 100 mM = 0.1 mol/L

-

Molecular Weight: 405.35 g/mol

-

Volume: 1 mL = 0.001 L

Mass (mg) = 0.1 mol/L × 405.35 g/mol × 0.001 L × 1000 = 40.54 mg

Step 2: Weighing this compound

-

Place a sterile, empty microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh out 40.54 mg of this compound powder and add it to the tube.

Step 3: Dissolving this compound

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Securely cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, gentle warming (to no higher than 37°C) or sonication can be used to facilitate the process.[1][6][10]

Step 4: Aliquoting and Storage

-

Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, opaque microcentrifuge tubes.

-

Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.[6][7]

-

Label each aliquot clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 1-2 years).[1][4]

Experimental Workflow and Dilution

Workflow for Stock Solution Preparation